

structure-activity relationship of 2-Chloroquinolin-6-ol hydrochloride derivatives

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Compound of Interest

Compound Name: 2-Chloroquinolin-6-ol
hydrochloride

CAS No.: 189362-46-7

Cat. No.: B3248809

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Publish Comparison Guide: 2-Chloroquinolin-6-ol Derivatives

Topic: Structure-Activity Relationship & Synthetic Utility in Drug Discovery Core Scaffold: 2-Chloro-6-hydroxyquinoline (CAS: 17282-72-3)

Executive Summary: The "Dual-Handle" Advantage

2-Chloroquinolin-6-ol represents a "privileged scaffold" due to its orthogonal reactivity. Unlike simple quinolines, it possesses two distinct chemical handles that allow for divergent synthesis of complex libraries:

- C2-Position (Electrophilic): The chlorine atom at position 2 is activated by the ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution () or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).

- C6-Position (Nucleophilic): The hydroxyl group at position 6 acts as a nucleophile, ideal for etherification to attach solubilizing chains, fluorophores, or PROTAC linkers.

Primary Applications:

- Neurodegenerative Diagnostics: Precursor for Tau protein PET tracers (e.g., JNJ-64326067). [\[1\]](#)
- Targeted Protein Degradation: Attachment point for E3 ligase recruiters in PROTAC design.
- Antimicrobial/Anticancer: Core pharmacophore for inhibiting DNA gyrase and tyrosine kinases.

Chemical Scaffold Analysis

The biological activity of this scaffold relies on the precise modification of its two "hemispheres."

Position	Chemical Nature	SAR Function	Common Modifications
C-2 (Chlorine)	Electrophilic Center	Warhead Attachment: Defines the primary target binding affinity (e.g., kinase hinge binding).	Displaced by amines, hydrazines, or aryl groups.
C-6 (Hydroxyl)	Nucleophilic Phenol	PK Tuning: Controls lipophilicity (LogP), solubility, and blood-brain barrier (BBB) penetration.	O-alkylation with PEG chains, fluoro-alkyls, or morpholine linkers.
Ring Nitrogen	Basic Center	H-Bond Acceptor: Critical for water solubility and salt formation (Hydrochloride).	N-oxidation or salt formation (HCl) to improve bioavailability.

Comparative SAR Analysis

Case Study A: Tau Aggregation Tracers (Alzheimer's)

Context: Development of PET ligands to image neurofibrillary tangles.

- Modification: The 2-Cl is displaced by 4-aminopyridine.
- SAR Insight: The 2-aminopyridine moiety mimics the hydrogen-bonding pattern required to bind to β -sheet rich Tau aggregates.
- Role of C6-OH: Capped with a fluoro-PEG chain (radiolabeling site). Free OH leads to rapid glucuronidation and clearance; O-alkylation improves brain uptake.

Case Study B: Bifunctional Degraders (PROTACs)

Context: Degrading circulating proteins (e.g., MIF) via the endo-lysosomal pathway.^{[2][3]}

- Modification: The 2-Cl is coupled to a target-binding ligand (warhead).
- SAR Insight: The C6-OH serves as the anchor for the linker.
- Mechanism: The scaffold acts as the "exit vector," connecting the drug to the ASGPr-targeting ligand without disrupting the warhead's binding affinity.

Quantitative Comparison: Antimicrobial Potency

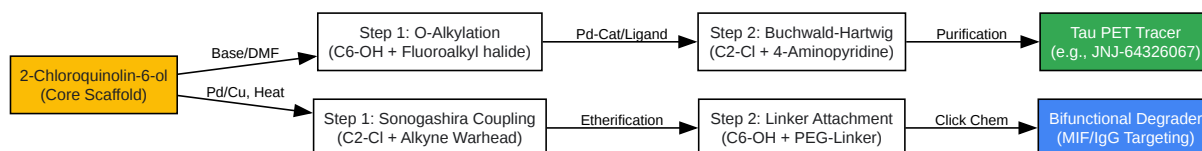
Data derived from 2-substituted quinoline derivatives against *S. aureus*.^[4]

Derivative (C2-Substituent)	C6-Substituent	IC50 / MIC (g/mL)	Mechanism Note
2-Chloro (Parent)	-OH	> 64 (Inactive)	Poor cellular entry; lacks H-bond donor.
2-Hydrazine	-OH	12.5	Hydrazine acts as a weak metal chelator.
2-(4-Methylpiperazinyl)	-OCH3	0.5 - 1.0	High potency; basic amine improves DNA intercalation.
2-(4-Aminopyridine)	-O(CH2)2F	N/A (Tau Binder)	High affinity for Tau (< 10 nM), no antibiotic activity.

Mechanistic Visualizations

Pathway 1: Divergent Synthesis Workflow

The following diagram illustrates how the core scaffold is processed into two distinct drug classes.



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Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-Cl and C6-OH positions.

Experimental Protocols

Protocol A: Synthesis of the Core (2-Chloroquinolin-6-ol)

Rationale: Commercial sources can be impure. De novo synthesis ensures high purity for SAR studies.

- Starting Material: 6-Methoxyquinoline-N-oxide or Quinoline-2,6-diol.
- Chlorination: Treat Quinoline-2,6-diol (1.0 eq) with Phosphorus Oxychloride (POCl₃, 5.0 eq).
- Conditions: Reflux at 100°C for 4 hours.
- Workup: Pour onto crushed ice (Exothermic!). Neutralize with NaOH to pH 7.
- Purification: Recrystallize from Ethanol.
- Validation: Mass Spec (M⁺: 180.02),
-NMR (Characteristic doublet at C3/C4).

Protocol B: General Procedure for C2-Displacement (Amination)

Rationale: Converting the chloro-quinoline to an amino-quinoline hydrochloride derivative.

- Reactants: 2-Chloroquinolin-6-ol (1.0 mmol) + Target Amine (e.g., N-methylpiperazine) (1.2 mmol).
- Solvent: 2-Ethoxyethanol or DMF.
- Catalyst: None required for aliphatic amines; Pd(PPh₃)₄Cl₂ required for anilines.
- Condition: Reflux (120°C) for 12-24 hours. Monitor by TLC.

- Salt Formation (Hydrochloride):
 - Cool reaction mixture.
 - Add 4M HCl in Dioxane dropwise.
 - Precipitate forms immediately. Filter and wash with cold ether.
 - Note: The HCl salt significantly enhances water solubility for biological testing.

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